2-(Furan-2-yl)butanamide
Description
2-(Furan-2-yl)butanamide is a heterocyclic organic compound featuring a furan ring attached to a butanamide backbone. Its synthesis typically involves coupling furan derivatives with butanamide precursors via amidation or nucleophilic substitution .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(furan-2-yl)butanamide |
InChI |
InChI=1S/C8H11NO2/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H2,9,10) |
InChI Key |
CHNWTAFCVUKJDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CO1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)butanamide typically involves the reaction of furan-2-carboxylic acid with butylamine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This technique uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of microwave reactors allows for precise control of reaction parameters, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
2-(Furan-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-(Furan-2-yl)butanamide with three structurally related compounds identified in the evidence (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity :
- This compound is simpler compared to the pharmacopeial candidates in , which feature multiple stereocenters, hydroxy groups, and extended aromatic systems. These additions likely enhance target specificity but reduce synthetic accessibility .
Functional Group Impact: The methylsulfanyl and carboxylic acid groups in 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid () may confer higher metabolic stability or acidity compared to the primary amide in this compound. This could influence bioavailability and excretion pathways .
The furan ring’s electron-rich nature may facilitate π-π stacking or hydrogen bonding in such targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
